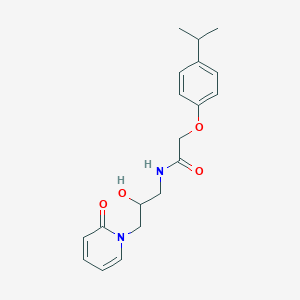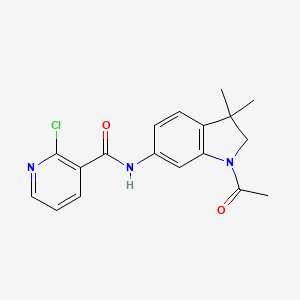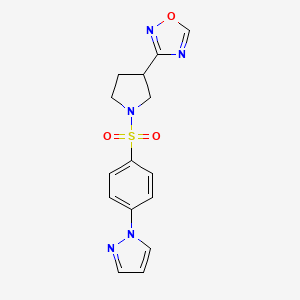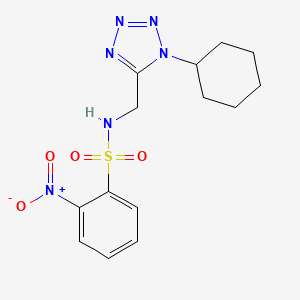
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide, also known as OPAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound is a small molecule that has been synthesized through various methods and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of protein-protein interactions. This compound has been shown to bind to amyloid beta and prevent its aggregation, which may contribute to its neuroprotective effects. The compound has also been found to modulate the activity of various enzymes and signaling pathways, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the inhibition of amyloid beta aggregation, the modulation of enzyme activity and signaling pathways, and the induction of apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide has several advantages for lab experiments, including its small size and ease of synthesis. The compound is also relatively stable and can be stored for extended periods of time. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several areas of future research for N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the development of more potent and selective derivatives. This compound may also have potential applications in the treatment of other neurodegenerative diseases and cancer types, which should be explored in future studies. Additionally, the potential toxicity of this compound should be further investigated to ensure its safety for therapeutic use.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide has been achieved through various methods, including the reaction of 2-hydroxy-3-pyridinone with 4-isopropylphenol and subsequent acetylation of the resulting product. Another method involves the reaction of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with 4-isopropylphenol and subsequent acetylation. These methods have been optimized to yield high purity this compound with good yields.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to have neuroprotective effects and has been found to inhibit the aggregation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease. This compound has also been studied for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-14(2)15-6-8-17(9-7-15)25-13-18(23)20-11-16(22)12-21-10-4-3-5-19(21)24/h3-10,14,16,22H,11-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRBWLZHDAYRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-5-((3-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785178.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2785179.png)
![N-(1-cyanocyclohexyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]amino}acetamide](/img/structure/B2785180.png)


![2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2785188.png)

![3-(4-Chlorobenzyl)-1-cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2785191.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2785193.png)
![1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2785195.png)
![4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide](/img/structure/B2785196.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2785197.png)